REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([S:13]([NH:16][CH2:17][CH2:18][O:19][CH3:20])(=[O:15])=[O:14])=[CH:9][CH:8]=1.C([O:24][B:25](OC(C)C)[O:26]C(C)C)(C)C>C1COCC1>[CH3:20][O:19][CH2:18][CH2:17][NH:16][S:13]([C:10]1[CH:11]=[CH:12][C:7]([B:25]([OH:26])[OH:24])=[CH:8][CH:9]=1)(=[O:15])=[O:14]
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Name
|
|
Quantity
|
8.36 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)S(=O)(=O)NCCOC
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Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
15 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
The mixture was stirred at −78° C. for 3 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
to warm up to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with water (5 mL)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on a silica gel column
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCNS(=O)(=O)C1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |